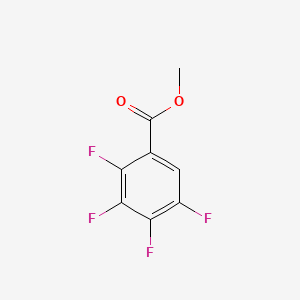

Methyl 2,3,4,5-tetrafluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,4,5-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEQYZYOSFAUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344996 | |

| Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5292-42-2 | |

| Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,3,4,5-tetrafluorobenzoate: Properties, Synthesis, and Applications

Introduction: The Strategic Role of Fluorine in Modern Chemistry

In the landscape of drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating chemical and biological properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2,3,4,5-tetrafluorobenzoate (CAS No. 5292-42-2) is a key exemplar of a polyfluorinated aromatic building block. This guide offers an in-depth analysis of its chemical properties, synthesis, and reactivity, providing researchers and development professionals with the technical insights required to effectively utilize this versatile reagent. Its parent acid is a critical intermediate in the synthesis of fluoroquinolone antibiotics, highlighting the importance of this structural motif in pharmaceutical development.[1]

Physicochemical and Structural Properties

This compound is an aromatic ester characterized by a benzene ring substituted with four fluorine atoms and a methyl carboxylate group.[2] This high degree of fluorination dictates its physical properties and chemical reactivity.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5292-42-2 | [3][4] |

| Molecular Formula | C₈H₄F₄O₂ | [3][4] |

| Molecular Weight | 208.11 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Purity (Typical) | ≥98% | [3] |

| Synonyms | Benzoic Acid, 2,3,4,5-Tetrafluoro-, Methyl Ester | [2] |

| Boiling Point | Data not readily available. (Parent acid: 135-137 °C @ 23 Torr) | [6] |

| Melting Point | Data not readily available. (Parent acid: 85-87 °C) | [7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate). |

Synthesis and Mechanism

The most direct and common synthesis of this compound is the esterification of its parent carboxylic acid, 2,3,4,5-Tetrafluorobenzoic acid.

2.1. Synthesis of the Precursor: 2,3,4,5-Tetrafluorobenzoic Acid

The precursor acid is a valuable intermediate itself, notably for synthesizing fluoroquinolone antibiotics.[1] A high-yield synthesis involves the selective decarboxylation of 3,4,5,6-Tetrafluorophthalic acid. The reaction is typically conducted in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) with a tertiary amine base such as triethylamine, which facilitates the removal of one carboxyl group at elevated temperatures (115-120 °C).[8]

2.2. Esterification: From Acid to Ester

The conversion of the carboxylic acid to the methyl ester is typically achieved via Fischer esterification or by conversion to a more reactive acyl chloride intermediate. A robust method involves reacting the acid with methanol in the presence of a dehydrating agent or an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid.

Causality of Reagent Choice: Thionyl chloride is particularly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate in situ. This intermediate is highly electrophilic and readily reacts with methanol. The byproducts of the thionyl chloride reaction (SO₂ and HCl) are gases, which are easily removed, driving the reaction to completion.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from a general procedure for the esterification of similar fluorinated benzoic acids.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser and a drying tube (e.g., CaCl₂), suspend 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Reagent Addition: Cool the flask in an ice/water bath. Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for 3-5 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Purification: Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize residual acid) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel to obtain this compound as a pure compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra are widely published for this specific compound. The following characterization is predicted based on established spectroscopic principles and data from analogous structures, such as the parent carboxylic acid.[9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Absorption Range |

| ¹H NMR | -OCH₃ (singlet) | δ 3.9 - 4.0 ppm |

| Ar-H (multiplet) | δ 7.6 - 7.9 ppm | |

| ¹³C NMR | -OC H₃ | δ 52 - 54 ppm |

| Ar-C -H | δ 115 - 120 ppm (with C-F coupling) | |

| Ar-C -COOCH₃ | δ 110 - 115 ppm (with C-F coupling) | |

| Ar-C -F | δ 135 - 155 ppm (large ¹JCF coupling) | |

| C =O | δ 160 - 165 ppm (with C-F coupling) | |

| IR Spectroscopy | C-H stretch (sp³) | 2950 - 3000 cm⁻¹ |

| C=O stretch (ester) | 1730 - 1745 cm⁻¹ (strong) | |

| C=C stretch (aromatic) | 1500 - 1620 cm⁻¹ | |

| C-O stretch | 1200 - 1300 cm⁻¹ | |

| C-F stretch | 1000 - 1150 cm⁻¹ (strong) | |

| Mass Spec (EI) | [M]⁺ | m/z 208.01 |

| [M-OCH₃]⁺ | m/z 177.00 |

Expert Interpretation:

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the methyl ester protons and a complex multiplet for the single aromatic proton at C6. The complexity of the aromatic signal arises from coupling to the three nearby fluorine atoms (³JHF and ⁴JHF).

-

¹³C NMR: The key feature will be the large one-bond carbon-fluorine coupling constants (¹JCF), which can be in the range of 240-270 Hz. This results in complex, split signals for the fluorinated aromatic carbons, confirming the substitution pattern.

-

IR Spectroscopy: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group. The presence of strong C-F stretching bands in the fingerprint region is also a key diagnostic feature.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two key features: the ester functional group and the highly electron-deficient aromatic ring.

4.1. Reactions at the Ester Group

The ester can undergo standard transformations such as:

-

Saponification: Hydrolysis with a strong base (e.g., NaOH, KOH) to regenerate the parent 2,3,4,5-tetrafluorobenzoic acid.

-

Amidation: Reaction with amines, often at elevated temperatures or with catalysis, to form the corresponding amides.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) will yield (2,3,4,5-tetrafluorophenyl)methanol.

4.2. Nucleophilic Aromatic Substitution (SₙAr)

This is the most significant reaction pathway for this class of compounds. The four powerfully electron-withdrawing fluorine atoms make the aromatic ring highly susceptible to attack by nucleophiles.[11]

Mechanistic Principle: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] Aromaticity is then restored by the expulsion of a fluoride ion, which is a competent leaving group in this context. The rate of reaction is often fastest for fluorine as a leaving group compared to other halogens in highly activated systems, a consequence of the high polarization of the C-F bond facilitating the initial nucleophilic attack.[13]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity: In this specific isomer, nucleophilic attack is most likely to occur at the C4 or C2 position, para or ortho to the electron-withdrawing ester group, as these positions provide the best resonance stabilization for the negative charge in the Meisenheimer intermediate. The precise outcome can depend on the nucleophile and reaction conditions.

Protocol: Representative SₙAr Reaction

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (e.g., sodium methoxide, a secondary amine; 1.1-1.5 eq).

-

Base (if required): If the nucleophile is neutral (like an amine or thiol), add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq) to facilitate the reaction.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, monitoring by TLC or LC-MS. Reactions on these activated systems can be rapid.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting substituted product by column chromatography or recrystallization.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting.

Hazard Profile:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its predictable reactivity, particularly in nucleophilic aromatic substitution, allows for the controlled introduction of a wide range of functional groups onto a polyfluorinated scaffold. For researchers in drug discovery and materials science, this compound serves as a valuable starting point for creating novel molecules with enhanced metabolic stability and tailored electronic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- 1. [PDF] Preparation of 2,3,4,5-Tetrafluorobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 2. ivychem.com [ivychem.com]

- 3. 5292-42-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 5292-42-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. Methyl 2,3,5,6-tetrafluorobenzoate | C8H4F4O2 | CID 14896548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,4,5-Tetrafluorobenzoic acid CAS#: 1201-31-6 [m.chemicalbook.com]

- 7. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]

- 8. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 13C NMR [m.chemicalbook.com]

- 10. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of Methyl 2,3,4,5-tetrafluorobenzoate from 2,3,4,5-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2,3,4,5-tetrafluorobenzoate, a key intermediate in the development of various pharmaceuticals and advanced materials. The document details the prevalent synthetic methodologies, focusing on the esterification of 2,3,4,5-tetrafluorobenzoic acid. It offers a comparative analysis of different approaches, complete with detailed experimental protocols and tabulated quantitative data to aid researchers in selecting the most suitable method for their specific applications. The guide also includes physicochemical properties of the reactant and product, alongside spectroscopic data for the final compound.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of the tetrafluorinated phenyl ring. This moiety imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to target molecules, making it a desirable feature in medicinal chemistry and materials science. The synthesis of this ester is most commonly achieved through the esterification of 2,3,4,5-tetrafluorobenzoic acid with methanol. This guide will explore the primary methods for this transformation, providing detailed procedural information and comparative data.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the final product is crucial for experimental design, safety, and purification.

| Property | 2,3,4,5-Tetrafluorobenzoic Acid | This compound |

| CAS Number | 1201-31-6[1] | 5292-42-2 |

| Molecular Formula | C₇H₂F₄O₂[1] | C₈H₄F₄O₂ |

| Molecular Weight | 194.08 g/mol [1] | 208.11 g/mol |

| Appearance | White to pale yellow crystalline powder[1] | Colorless liquid or solid |

| Melting Point | 85-87 °C[1] | Not available |

| Boiling Point | 239.2 °C[1] | Not available |

| Density | 1.633 g/cm³[1] | Not available |

| Solubility | Slightly soluble in DMSO and methanol. | Soluble in common organic solvents. |

Synthetic Methodologies

The synthesis of this compound from 2,3,4,5-tetrafluorobenzoic acid is typically accomplished via acid-catalyzed esterification, commonly known as Fischer esterification, or through activation of the carboxylic acid.

Fischer-Speier Esterification

This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in large excess, or water is removed as it is formed.

Reaction Scheme:

Figure 1: Fischer-Speier Esterification of 2,3,4,5-tetrafluorobenzoic acid.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Esterification using Thionyl Chloride

This method involves the in-situ formation of the more reactive acyl chloride, which then readily reacts with methanol to form the ester. This is a non-equilibrium reaction and often proceeds to completion under milder conditions than Fischer esterification.

Reaction Scheme:

Figure 2: Esterification via in-situ acyl chloride formation.

Experimental Protocols

The following are detailed experimental procedures based on established methodologies for similar substrates.

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from general Fischer esterification procedures.[2][3][4]

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2,3,4,5-tetrafluorobenzoic acid (e.g., 10.0 g, 51.5 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Protocol 2: Esterification via Thionyl Chloride

This protocol is adapted from the esterification of a structurally similar compound, 2,3,4-trifluorobenzoic acid.[5]

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Methanol (dry)

-

Thionyl chloride (SOCl₂)

-

Pentane or a mixture of hexane/diethyl ether for purification

Procedure:

-

In a three-necked, round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (e.g., 5.0 g, 25.8 mmol) in dry methanol (50 mL).

-

Cool the flask in an ice/water bath.

-

Slowly add thionyl chloride (e.g., 3.7 mL, 51.5 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the mixture at 60-65 °C under an inert atmosphere (e.g., argon) for 24-72 hours, monitoring the reaction by TLC.[5]

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a hexane/diethyl ether gradient or by vacuum distillation.

Data Presentation

The following table summarizes the expected reaction parameters for the synthesis of this compound.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Fischer Esterification | H₂SO₄ (catalytic) | Methanol | Reflux (~65) | 4 - 6 | > 90 (estimated) |

| Thionyl Chloride | Thionyl Chloride | Methanol | 60 - 65 | 24 - 72 | 80 - 90 (estimated) |

Product Characterization

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons (-OCH₃) at approximately 3.9 ppm and a multiplet for the aromatic proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the fluorinated aromatic carbons, with characteristic C-F coupling patterns.

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (208.11 g/mol ).

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Figure 3: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,3,4,5-tetrafluorobenzoic acid can be effectively achieved through standard esterification protocols. The choice between Fischer esterification and the thionyl chloride method will depend on the desired reaction conditions, scale, and available equipment. This guide provides the necessary details for researchers to successfully synthesize and characterize this important fluorinated building block.

References

Structural Analysis of Methyl 2,3,4,5-Tetrafluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl 2,3,4,5-tetrafluorobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public experimental data, this report leverages computational chemistry to predict the molecule's structural and spectroscopic properties. The guide includes detailed predicted data on its molecular geometry, as well as its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. A plausible experimental protocol for its synthesis via Fischer-Speier esterification is also provided. The information herein serves as a valuable resource for researchers working with fluorinated benzoic acid derivatives.

Introduction

This compound (CAS No. 5292-42-2) is a fluorinated aromatic ester with significant potential as a building block in organic synthesis. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. As such, a thorough understanding of the structural and electronic properties of this compound is crucial for its effective utilization in drug design and development. This guide presents a detailed analysis based on computational modeling to elucidate these properties.

Predicted Molecular Structure and Properties

The molecular structure of this compound was optimized using computational methods to predict its geometric parameters. The following tables summarize the predicted bond lengths and angles.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.38 |

| C3-C4 | 1.38 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C1 | 1.40 |

| C1-C7 | 1.50 |

| C7=O1 | 1.21 |

| C7-O2 | 1.34 |

| O2-C8 | 1.44 |

| C2-F1 | 1.35 |

| C3-F2 | 1.35 |

| C4-F3 | 1.35 |

| C5-F4 | 1.35 |

| C6-H1 | 1.08 |

| C8-H2 | 1.09 |

| C8-H3 | 1.09 |

| C8-H4 | 1.09 |

Table 2: Predicted Bond Angles for this compound

| Atoms | Predicted Angle (°) |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 120.5 |

| C5-C6-C1 | 119.5 |

| C2-C1-C7 | 120.0 |

| C6-C1-C7 | 120.5 |

| O1=C7-O2 | 124.0 |

| O1=C7-C1 | 125.0 |

| O2-C7-C1 | 111.0 |

| C7-O2-C8 | 116.0 |

| H2-C8-H3 | 109.5 |

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra provide insights into the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Table 3: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.9 | Singlet |

| Ar-H | ~7.4 | Multiplet |

Table 4: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)

| Carbon | Predicted Chemical Shift (ppm) |

| -OCH₃ | ~53 |

| Ar-C-H | ~115 |

| Ar-C-F | ~140-150 (multiplets) |

| Ar-C-CO | ~125 |

| C=O | ~163 |

Table 5: Predicted ¹⁹F NMR Chemical Shifts (Referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F-2 | ~-140 | Multiplet |

| F-3 | ~-155 | Multiplet |

| F-4 | ~-150 | Multiplet |

| F-5 | ~-145 | Multiplet |

Infrared (IR) Spectroscopy

The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 6: Predicted Major Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Weak | C-H stretch (aromatic and methyl) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1630, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100-1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

The predicted mass spectrum provides information about the molecular weight and fragmentation pattern.

Table 7: Predicted Major Mass Spectrometry Fragments

| m/z | Predicted Relative Abundance | Fragment Ion |

| 208 | High | [M]⁺ (Molecular Ion) |

| 177 | High | [M - OCH₃]⁺ |

| 149 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via Fischer-Speier esterification of the corresponding carboxylic acid.

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether or ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-30 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

Computational Methodology

The structural and spectroscopic data presented in this guide were predicted using computational chemistry.

Software: Gaussian 16 Method: Density Functional Theory (DFT) Functional: B3LYP Basis Set: 6-311+G(d,p)

Procedure:

-

The initial structure of this compound was built using a molecular editor.

-

A geometry optimization was performed to find the lowest energy conformation of the molecule.

-

Frequency calculations were carried out on the optimized structure to confirm it as a true minimum on the potential energy surface and to predict the infrared spectrum.

-

NMR chemical shifts (¹H, ¹³C, and ¹⁹F) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

The predicted mass spectrum was inferred from the calculated molecular weight and common fragmentation patterns of benzoate esters.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Key predicted bond lengths in this compound.

Conclusion

This technical guide provides a detailed, albeit computationally derived, structural and spectroscopic analysis of this compound. The presented data on bond lengths, bond angles, and spectroscopic characteristics offer a valuable foundation for researchers and professionals in drug development and materials science. The included synthesis protocol provides a practical starting point for the laboratory preparation of this important fluorinated intermediate. Future experimental validation of the computationally predicted data is encouraged to further refine our understanding of this molecule.

Spectroscopic Profile of Methyl 2,3,4,5-tetrafluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2,3,4,5-tetrafluorobenzoate. Due to the limited availability of experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, offering insights into the structural elucidation of highly fluorinated aromatic compounds. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from structurally related compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two main signals corresponding to the aromatic proton and the methyl ester protons.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~ 7.2 - 7.4 | Multiplet | 1H | Ar-H | J(H-F) couplings |

| ~ 3.9 | Singlet | 3H | -OCH₃ | N/A |

Rationale: The aromatic proton (H-6) is expected to resonate in the downfield region typical for aromatic protons[1]. Its signal will be split into a complex multiplet due to coupling with the adjacent fluorine atoms (F-5) and longer-range couplings with other fluorine atoms. The methyl protons of the ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be more complex due to the presence of four distinct fluorine-bearing aromatic carbons, each exhibiting characteristic C-F couplings.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Predicted J(C-F) (Hz) |

| ~ 165 | C =O | - |

| ~ 140 - 150 (multiplet) | C -F | Large ¹J(C-F) ~ 250 Hz |

| ~ 110 - 120 (multiplet) | C -COOCH₃ | Smaller ²J(C-F), ³J(C-F) |

| ~ 53 | -OC H₃ | - |

Rationale: The carbonyl carbon of the ester will appear at the most downfield position. The aromatic carbons directly bonded to fluorine will show large one-bond coupling constants (¹J(C-F)) and will be significantly shifted downfield. The carbon attached to the ester group (C-1) and the proton-bearing carbon (C-6) will exhibit smaller, longer-range couplings to the fluorine atoms. The methyl carbon will appear at a typical upfield position for an ester methyl group.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to show four distinct signals for the four non-equivalent fluorine atoms on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data (CFCl₃ reference, 376 MHz)

| Chemical Shift (δ) ppm | Assignment | Predicted Multiplicity and J(F-F) (Hz) |

| ~ -140 to -145 | F-2 | Multiplet |

| ~ -150 to -155 | F-3 | Multiplet |

| ~ -155 to -160 | F-4 | Multiplet |

| ~ -160 to -165 | F-5 | Multiplet |

Rationale: The chemical shifts of the fluorine atoms are influenced by their position relative to the ester group and each other. Each fluorine signal will be a complex multiplet due to ortho, meta, and para F-F couplings, which are typically in the range of 0-20 Hz.

Predicted Infrared (IR) Data

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and C-F bonds.

Table 4: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 3100 | Weak-Medium | C-H stretch (aromatic) |

| ~ 2960 | Weak | C-H stretch (methyl) |

| ~ 1730 - 1710 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |

| ~ 1300 - 1000 | Strong | C-F stretch |

| ~ 1250 - 1100 | Strong | C-O stretch (ester) |

Rationale: The most prominent peak will be the strong carbonyl stretch of the ester group. The C-F stretching vibrations will give rise to a series of strong bands in the fingerprint region. Aromatic C=C stretching bands will also be present.

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted MS Data (EI, 70 eV)

| m/z | Predicted Identity |

| 208 | [M]⁺ (Molecular Ion) |

| 177 | [M - OCH₃]⁺ |

| 149 | [M - COOCH₃]⁺ |

Rationale: The molecular ion peak [M]⁺ is expected at m/z 208, corresponding to the molecular weight of the compound. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-OCH₃) to give the acylium ion at m/z 177, and the loss of the entire methoxycarbonyl radical (-COOCH₃) to give the tetrafluorophenyl cation at m/z 149.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel and tune.

-

Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire the spectrum, which can be done with or without proton decoupling.

-

Use a common fluorine-containing compound (e.g., CFCl₃) as an external reference.

-

The spectral width should be set to cover the expected range for aromatic fluorine atoms (e.g., -100 to -200 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Set the EI source to a standard ionization energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel compound like this compound.

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

References

The Advent and Evolution of Fluorinated Benzoic Acid Esters: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated scaffolds, fluorinated benzoic acid esters have emerged as a versatile and highly valuable class of compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of these molecules. It offers a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols, and presents a curated collection of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes critical experimental workflows and signaling pathways through detailed diagrams, offering a holistic resource for researchers engaged in the discovery and development of novel therapeutics.

A Historical Perspective: The Dawn of Organofluorine Chemistry and the Rise of Fluorinated Benzoic Acids

The journey into the world of organofluorine chemistry began in the 19th century, predating even the isolation of elemental fluorine itself. In 1835, Dumas and Péligot unknowingly synthesized the first organofluorine compound, methyl fluoride, by distilling dimethyl sulfate with potassium fluoride.[1] However, it was Alexander Borodin's work in 1862 that pioneered a foundational method for introducing fluorine into organic molecules: halogen exchange. By reacting benzoyl chloride with potassium bifluoride, Borodin successfully synthesized benzoyl fluoride, laying the groundwork for future advancements in the field.[2]

Early progress in organofluorine chemistry was hampered by the extreme reactivity and hazardous nature of elemental fluorine. It wasn't until the 1920s and the seminal work of Frederic Swarts on halogen exchange reactions using hydrogen fluoride that the field began to flourish.[3] This breakthrough paved the way for the industrial production of organofluorine compounds, most notably the chlorofluorocarbons (CFCs) developed by DuPont in the 1930s.[4]

The synthesis of fluorinated benzoic acids and their esters followed this broader trend of discovery. A key early method for the preparation of p-fluorobenzoic acid was the Schiemann reaction, which involves the diazotization of an aminobenzoic acid ester followed by the introduction of fluoride using tetrafluoroborate.[5] This and other early synthetic routes opened the door to the systematic investigation of the effects of fluorine substitution on the properties of benzoic acid derivatives.

The true significance of fluorinated benzoic acids and their esters in the biomedical field became increasingly apparent with the advancement of medicinal chemistry. Researchers discovered that the introduction of fluorine atoms could dramatically alter a molecule's lipophilicity, metabolic stability, acidity, and binding affinity to biological targets.[1] These unique properties have made fluorinated benzoic acid derivatives indispensable building blocks in the design of modern pharmaceuticals.[4][6]

Synthetic Methodologies: A Survey of Key Experimental Protocols

The synthesis of fluorinated benzoic acid esters has evolved significantly from the early halogen exchange reactions. Modern organic chemistry offers a diverse toolkit for the preparation of these valuable compounds, ranging from classical methods to more recent innovations. This section details the experimental protocols for several key synthetic transformations.

Fischer Esterification of Fluorinated Benzoic Acids

A straightforward and widely used method for the synthesis of fluorinated benzoic acid esters is the Fischer esterification of the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 4-Fluorobenzoate

-

Materials: 4-fluorobenzoic acid (15 g), absolute ethanol (60 mL), concentrated sulfuric acid (7.5 mL), 10% sodium carbonate solution, chloroform.

-

Procedure:

-

Dissolve 4-fluorobenzoic acid in absolute ethanol in a 250 mL round-bottom flask.

-

Carefully add concentrated sulfuric acid to the solution and shake well.

-

Reflux the mixture for 7-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the mobile phase.

-

After completion, cool the reaction mixture and add 5 mL of 10% sodium carbonate solution to neutralize any unreacted acid.

-

Add chilled water and perform a solvent extraction using chloroform.

-

Separate the organic layer, and evaporate the chloroform using a rotary evaporator to obtain the liquid ethyl 4-fluorobenzoate.

-

-

Yield: Approximately 80%.[7]

The Balz-Schiemann Reaction for the Synthesis of Fluorobenzoic Acids

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring, starting from an aniline derivative. The resulting fluorinated benzoic acid can then be esterified.

Experimental Protocol: Synthesis of p-Fluorobenzoic Acid

-

Materials: Ethyl p-aminobenzoate, concentrated hydrochloric acid, sodium nitrite, boric acid, 60% hydrofluoric acid, ether, potassium hydroxide, 95% ethyl alcohol.

-

Procedure:

-

Prepare a paste of p-carbethoxyaniline hydrochloride by warming a mixture of ethyl p-aminobenzoate, water, and concentrated hydrochloric acid.

-

Cool the paste to 0°C in an ice-salt bath and perform diazotization by the slow addition of a sodium nitrite solution, maintaining the temperature below 7°C.

-

Prepare a fluoboric acid solution by dissolving boric acid in hydrofluoric acid.

-

Add the cold fluoboric acid solution to the diazonium solution to precipitate p-carbethoxybenzenediazonium fluoborate.

-

Filter, wash, and dry the fluoborate salt.

-

Thermally decompose the dry fluoborate salt to yield the ethyl ester of p-fluorobenzoic acid.

-

Extract the ester with ether and subsequently hydrolyze it by refluxing with a solution of potassium hydroxide in aqueous ethanol.

-

After reflux, filter the hot solution and precipitate the p-fluorobenzoic acid by adding concentrated hydrochloric acid.

-

Filter and dry the product.

-

-

Yield: 84–89% based on the fluoborate salt.[5]

Nucleophilic Fluorination of Arylbenziodoxolones

A more recent and efficient method for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid

-

Materials: 1-Aryl-5-nitrobenziodoxolone, cesium fluoride (CsF), anhydrous dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a reaction vessel, combine the 1-aryl-5-nitrobenziodoxolone and CsF in anhydrous DMSO.

-

Stir the reaction mixture at an elevated temperature (e.g., 80°C) for a specified period (e.g., 15 minutes).

-

After cooling, perform an aqueous workup to isolate the product.

-

-

Yield: Up to 89% for the mesityl derivative.[8]

Physicochemical and Biological Properties: A Quantitative Overview

The introduction of fluorine atoms into the benzoic acid ester scaffold imparts significant changes to the molecule's physicochemical and biological properties. This section provides a summary of key quantitative data to aid in the comparison of different fluorinated derivatives.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-124 |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 |

| Ethyl 5-fluoro-2-methylbenzoate | C₁₀H₁₁FO₂ | 182.19 | N/A |

| 2-(4-Fluorobenzoylamino)benzoic acid methyl ester | C₁₅H₁₂FNO₃ | 273.26 | N/A |

Data sourced from various chemical suppliers and public databases.[9][10][11]

Spectroscopic Data

The following table summarizes typical chemical shifts for fluorinated benzoic acid derivatives in various NMR experiments and characteristic IR absorption bands.

| Nucleus/Technique | Functional Group | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic H | 7.0 - 8.5 |

| Carboxylic Acid H | 10.0 - 13.0 | |

| Ester Alkyl H | 1.2 - 4.5 | |

| ¹³C NMR | Aromatic C | 110 - 165 |

| Carbonyl C | 165 - 185 | |

| ¹⁹F NMR | Ar-F | -100 to -140 (vs. CFCl₃) |

| IR Spectroscopy | C=O (Carboxylic Acid) | 1680 - 1710 |

| C=O (Ester) | 1735 - 1750 | |

| C-F Stretch | 1000 - 1400 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific molecular structure.[12][13][14][15][16]

Biological Activity

Fluorinated benzoic acid esters have shown promise as inhibitors of various enzymes implicated in disease. The following table provides a selection of reported half-maximal inhibitory concentration (IC₅₀) values.

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| 2-(Arylthio)benzoic acid derivatives | FTO | 0.3 ± 0.1 µM | [17] |

| 4-Amino-3-chlorobenzoate esters | EGFR Tyrosine Kinase | Varies with substitution | [18] |

| Fluorinated benzenesulfonic ester derivatives | α-Glucosidase | 4.2 ± 0.054 µM (for 2g) | [2] |

| N-(1-(3,5-dimethyl-α-methylbenzyl)-linolethiamide | NF-κB | 0.01 ± 0.01 µM | [10] |

| Aminobenzoic acid derivatives | Acetylcholinesterase | 0.12 ± 0.03 µM (for derivative 12) | [19] |

| 2-Aminobenzoic acid | Tyrosinase | 4.72 µM | [20] |

| 4-Aminobenzoic acid | Tyrosinase | 20 µM | [20] |

| Ethanol extract of Centaurea kilae | α-Glucosidase | 27.07 ± 0.78 µg/mL | [21] |

Role in Drug Discovery: Targeting Key Signaling Pathways

The unique properties conferred by fluorine make fluorinated benzoic acid esters attractive candidates for modulating the activity of key signaling pathways involved in various diseases, including cancer, diabetes, and inflammatory disorders.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a crucial role in cellular processes such as growth, differentiation, and metabolism.[1] Dysregulation of RTK signaling is a hallmark of many cancers. Fluorinated benzoic acid derivatives have been investigated as inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR).

Modulation of Protein Tyrosine Phosphatase MEG2 (PTP-MEG2)

PTP-MEG2 is a non-receptor protein tyrosine phosphatase that has been identified as a negative regulator of insulin signaling.[9] Inhibition of PTP-MEG2 is a potential therapeutic strategy for type 2 diabetes. Certain fluorinated benzoic acid derivatives have been explored as precursors for potent PTP-MEG2 inhibitors.[1]

Targeting Casein Kinase 2 (CSNK2)

CSNK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell proliferation, survival, and apoptosis.[3][7] Fluorinated pyrazolo[1,5-a]pyrimidine derivatives of benzoic acid have been developed as potent and selective inhibitors of CSNK2.[3]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[22] Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Morpholide derivatives of fluorinated benzoic acids have been investigated as potential FAAH inhibitors.

Conclusion

From their historical roots in the nascent field of organofluorine chemistry to their current prominence in modern drug discovery, fluorinated benzoic acid esters have proven to be a remarkably versatile and impactful class of molecules. The strategic placement of fluorine atoms bestows upon these compounds a unique set of physicochemical and biological properties that have been successfully exploited to create more effective and safer therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of these compounds, offering valuable insights and practical protocols for researchers in the field. As our understanding of disease pathways deepens and synthetic methodologies continue to advance, the role of fluorinated benzoic acid esters in shaping the future of medicine is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. A Highly Selective and Potent PTP-MEG2 Inhibitor with Therapeutic Potential for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. spectrabase.com [spectrabase.com]

- 13. NMR Tables [chemdata.r.umn.edu]

- 14. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

Theoretical Exploration of Tetrafluorobenzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. Tetrafluorobenzoate derivatives, a class of compounds characterized by a benzene ring substituted with four fluorine atoms and a carboxylate group, are of growing interest to researchers. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties, lipophilicity, metabolic stability, and binding affinity of these molecules. This technical guide provides an in-depth overview of the theoretical studies on tetrafluorobenzoate derivatives and their analogues, offering valuable insights for researchers, scientists, and drug development professionals. Due to a scarcity of comprehensive theoretical studies on a homologous series of tetrafluorobenzoate derivatives, this guide leverages data and methodologies from closely related polyfluorinated benzoic acid derivatives to illustrate the key computational approaches and structure-activity relationships.

Core Theoretical Methodologies

The theoretical investigation of tetrafluorobenzoate derivatives primarily relies on a suite of computational chemistry techniques. These methods allow for the elucidation of molecular structures, electronic properties, and potential interactions with biological targets, thereby guiding the rational design of novel therapeutic agents.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of tetrafluorobenzoate derivatives, DFT is employed to calculate a variety of molecular properties that are crucial for understanding their reactivity and stability.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand (e.g., a tetrafluorobenzoate derivative) to the active site of a protein.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For tetrafluorobenzoate derivatives, QSAR studies can help identify the key molecular descriptors that govern their therapeutic efficacy, providing predictive models for the design of more potent analogues.

Data Presentation: A Comparative Analysis

To facilitate a clear understanding of the impact of structural modifications on the properties of tetrafluorobenzoate derivatives, the following tables summarize key quantitative data obtained from theoretical studies on analogous compounds.

Table 1: Calculated Molecular Properties of Substituted Fluorinated Benzoate Analogues using DFT

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Methyl 3-fluorobenzoate | B3LYP/6-311G(d,p) | -7.21 | -0.89 | 6.32 | 2.45 |

| Ethyl 2,3,5,6-tetrafluorobenzoate | B3LYP/6-311+G(d,p) | -8.15 | -1.23 | 6.92 | 3.12 |

| Methyl 3,5-difluorobenzoate | B3LYP/6-311G(d,p) | -7.54 | -1.05 | 6.49 | 1.87 |

| Ethyl 4-(trifluoromethyl)benzoate | B3LYP/6-31G(d) | -7.98 | -1.56 | 6.42 | 3.58 |

Note: The data presented in this table is derived from computational studies on structurally related fluorinated benzoate derivatives and serves as an illustrative example.

Table 2: Molecular Docking Results of Fluorinated Benzoate Analogues with a Target Protein (e.g., a Kinase)

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Ethyl 2,3,5,6-tetrafluorobenzoate | PDB: 1M17 (EGFR) | -8.5 | Met793, Leu718 |

| 4-Fluorobenzamide derivative | Acetylcholinesterase | -9.2 | Trp84, Phe330 |

| Trifluoromethyl-substituted benzamide | VEGFR-2 | -7.9 | Cys919, Asp1046 |

Note: The data in this table is a representative summary from molecular docking studies on various fluorinated aromatic compounds against different protein targets.

Experimental Protocols: A Guide to Theoretical Investigations

Detailed and reproducible methodologies are paramount for robust theoretical studies. The following sections outline the typical experimental protocols for DFT calculations and molecular docking simulations as applied to tetrafluorobenzoate derivatives and their analogues.

Protocol 1: Density Functional Theory (DFT) Calculations

-

Molecular Structure Preparation:

-

The 3D structure of the tetrafluorobenzoate derivative is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Initial geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

-

DFT Calculation Setup:

-

The optimized structure is then used as input for a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

The B3LYP hybrid functional is commonly chosen for its balance of accuracy and computational cost.

-

A Pople-style basis set, such as 6-311+G(d,p), is selected to provide a good description of the electronic structure.

-

The calculation type is set to "Opt+Freq" to perform a geometry optimization followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Data Analysis:

-

The output file is analyzed to extract key data, including the optimized Cartesian coordinates, total energy, HOMO and LUMO energies, dipole moment, and vibrational frequencies.

-

Molecular orbitals and the molecular electrostatic potential (MEP) can be visualized to understand the electronic distribution and reactive sites.

-

Protocol 2: Molecular Docking

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and its structure is optimized to relieve any steric clashes.

-

The 3D structure of the tetrafluorobenzoate derivative (ligand) is prepared and its energy is minimized.

-

-

Docking Simulation:

-

A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the docking simulation.

-

The active site of the protein is defined by creating a grid box that encompasses the binding pocket.

-

The docking algorithm explores different conformations and orientations of the ligand within the active site.

-

-

Analysis of Docking Results:

-

The docking results are analyzed to identify the binding poses with the lowest binding energy (docking score).

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

-

Mandatory Visualizations

Diagram 1: Generalized Workflow for Theoretical Analysis

Caption: A generalized workflow for the theoretical analysis of tetrafluorobenzoate derivatives in drug discovery.

Diagram 2: Logical Relationship in Structure-Activity Relationship (SAR) Studies

Caption: Logical flow diagram illustrating the development of a QSAR model for SAR analysis.

Diagram 3: Hypothetical Signaling Pathway Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a tetrafluorobenzoate derivative.

Theoretical studies, encompassing DFT, molecular docking, and QSAR, provide a powerful and indispensable framework for the rational design and development of tetrafluorobenzoate derivatives as potential therapeutic agents. While a comprehensive body of literature on a homologous series of these specific compounds is still emerging, the methodologies and insights gained from studies on analogous polyfluorinated aromatic compounds offer a robust foundation for future research. By leveraging the computational protocols and understanding the structure-activity relationships outlined in this guide, researchers can accelerate the discovery of novel drug candidates with enhanced efficacy and safety profiles. The continued application of these theoretical approaches promises to unlock the full therapeutic potential of tetrafluorobenzoate derivatives in various disease areas.

The Intricate Reactivity of Polyfluorinated Aromatic Compounds: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the chemical behavior of polyfluorinated aromatic compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their reactivity, synthetic applications, and biological significance.

Polyfluorinated aromatic compounds (PFACs) have emerged as crucial building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into an aromatic scaffold dramatically alters its physicochemical properties, influencing reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the core principles governing the reactivity of these unique molecules, offering a detailed overview of key reaction classes, quantitative data for comparative analysis, explicit experimental protocols, and visual representations of important synthetic and biological pathways.

Core Reactivity Principles: A Tale of Electron Deficiency

The high electronegativity of fluorine atoms imparts a strong inductive electron-withdrawing effect on the aromatic ring, rendering it significantly electron-deficient. This fundamental characteristic dictates the primary modes of reactivity observed in polyfluorinated aromatic compounds, steering them away from classical electrophilic aromatic substitution and towards nucleophilic attack and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): The Dominant Pathway

Nucleophilic aromatic substitution (SₙAr) is the hallmark reaction of polyfluorinated arenes. The electron-poor nature of the ring makes it highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of a fluoride ion. This reaction typically proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer intermediate. However, recent studies suggest that some SₙAr reactions may proceed through a concerted mechanism.[1][2]

The rate and regioselectivity of SₙAr reactions are influenced by several factors, including the number and position of fluorine atoms, the nature of the nucleophile, and the reaction conditions. Generally, the reactivity of halogens as leaving groups in SₙAr follows the order F > Cl > Br > I, a trend opposite to that observed in Sₙ2 reactions.

Table 1: Physicochemical Properties of Key Polyfluorinated Aromatic Compounds [3][4]

| Property | Hexafluorobenzene (C₆F₆) | Octafluorotoluene (C₇F₈) | Decafluorobiphenyl (C₁₂F₁₀) |

| Molecular Weight ( g/mol ) | 186.05 | 236.06 | 334.10 |

| Boiling Point (°C) | 80-82 | 104 | 206 |

| Melting Point (°C) | 5.2 | -66 | 67-69 |

| Density (g/mL at 25°C) | 1.612 | 1.666 | ~1.7 |

Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination, have become indispensable tools for the functionalization of polyfluorinated aromatic compounds. These reactions enable the formation of C-C and C-N bonds, respectively, providing access to a vast array of complex molecular architectures.[5][6]

The success of these couplings often relies on the careful selection of catalysts, ligands, and reaction conditions to overcome the challenges associated with the inertness of C-F bonds. Recent advancements in catalyst design have led to more efficient and selective transformations.[7][8]

Table 2: Comparative Yields for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids [9][10]

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85 |

| 1-Bromo-4-nitrobenzene | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 78 |

| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 92 |

| 4-Bromoanisole | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 95 |

| 4-Bromoanisole | Potassium 3-tolyltrifluoroborate | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 88 |

Electrophilic Aromatic Substitution: A Less Traveled Path

Due to the strong deactivating effect of the fluorine substituents, electrophilic aromatic substitution on highly fluorinated arenes is generally difficult and requires harsh reaction conditions. The electron-deficient ring is not readily attacked by electrophiles. However, in cases of partially fluorinated arenes, the remaining C-H bonds can sometimes undergo electrophilic substitution, with the regioselectivity being influenced by the fluorine substitution pattern.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general method for the reaction of a polyfluorinated aromatic compound with a nucleophile.

Materials:

-

Polyfluorinated aromatic compound (e.g., Hexafluorobenzene)

-

Nucleophile (e.g., Sodium methoxide)

-

Anhydrous solvent (e.g., Methanol)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the polyfluorinated aromatic compound in the anhydrous solvent.

-

Add the nucleophile to the solution at room temperature.

-

Stir the reaction mixture at the desired temperature (can range from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted polyfluorinated aromatic compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a polyfluorinated aryl halide with a boronic acid.

Materials:

-

Polyfluorinated aryl halide (e.g., 1-bromo-2,3,4,5,6-pentafluorobenzene)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a degassed mixture of the polyfluorinated aryl halide, arylboronic acid, and base in the solvent system, add the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination[11]

This protocol details a general method for the palladium-catalyzed amination of a polyfluorinated aryl halide.

Materials:

-

Polyfluorinated aryl halide

-

Amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., Cs₂CO₃ or NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a glovebox or under an inert atmosphere, combine the polyfluorinated aryl halide, amine, base, palladium catalyst, and ligand in a reaction vessel.

-

Add the anhydrous solvent and seal the vessel.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the necessary duration.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the desired N-aryl amine.

Visualizing Complexity: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways involving polyfluorinated aromatic compounds.

Caption: Synthetic workflow for the antifungal drug Voriconazole.[11][12][13][14]

Caption: Synthetic workflow for the anti-inflammatory drug Celecoxib.[4][15][16][17][18]

Caption: Mechanism of action of the antidiabetic drug Sitagliptin.[19][20][21][22][23]

Caption: Simplified signaling pathway for the antidepressant drug Fluoxetine.[24][25][26][27][28]

Conclusion

The unique reactivity of polyfluorinated aromatic compounds, driven by the strong electron-withdrawing nature of fluorine, has positioned them as invaluable scaffolds in drug discovery and materials science. A thorough understanding of their reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions is paramount for the rational design and synthesis of novel molecules with enhanced properties. This guide provides a foundational understanding, supported by quantitative data and practical protocols, to empower researchers in harnessing the full potential of these remarkable compounds. As synthetic methodologies continue to evolve, the applications of polyfluorinated aromatics are poised to expand even further, paving the way for the development of next-generation pharmaceuticals and advanced materials.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Process For Synthesis Of Voriconazole [quickcompany.in]

- 4. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Cross coupling reactions of polyfluoroarenes via C–F activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Highly Selective Pd-Catalyzed Direct C-F Bond Arylation of Polyfluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. researchgate.net [researchgate.net]

- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 22. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 23. Sitagliptin - Wikipedia [en.wikipedia.org]

- 24. Chronic Fluoxetine Treatment Upregulates the Activity of the ERK1/2-NF-κB Signaling Pathway in the Hippocampus and Prefrontal Cortex of Rats Exposed to Forced-Swimming Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Immunostimulatory activity of fluoxetine in macrophages via regulation of the PI3K and P38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for Methyl 2,3,4,5-tetrafluorobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,4,5-tetrafluorobenzoate and its corresponding carboxylic acid, 2,3,4,5-tetrafluorobenzoic acid, are valuable building blocks in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. The electron-withdrawing nature of the four fluorine atoms on the phenyl ring of this compound increases the metabolic stability and can improve the binding affinity of resulting compounds to their biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a focus on the development of novel antitumor agents.

Key Applications

The tetrafluorobenzoate moiety has been successfully incorporated into various molecular scaffolds to generate compounds with significant biological activity. Key application areas include:

-

Antitumor Agents: Derivatives of 2,3,4,5-tetrafluorobenzoic acid have shown potent antitumor activity. For example, novel tricyclic diterpene analogs incorporating a 2,3,4,5-tetrafluorobenzoyl group have demonstrated significant cytotoxicity against various cancer cell lines.[1]

-